molecular formula C8H13F3O B2420916 [3-(Trifluoromethyl)cyclohexyl]methanol CAS No. 1488982-54-2

[3-(Trifluoromethyl)cyclohexyl]methanol

Cat. No.: B2420916
CAS No.: 1488982-54-2
M. Wt: 182.186
InChI Key: ADWFXAOWIYRGPS-UHFFFAOYSA-N
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Description

[3-(Trifluoromethyl)cyclohexyl]methanol is an organic compound characterized by the presence of a trifluoromethyl group attached to a cyclohexane ring, which is further bonded to a methanol group. This compound is of significant interest due to its unique chemical properties imparted by the trifluoromethyl group, which is known for its electron-withdrawing effects and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of cyclohexanemethanol precursors using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators . The reaction conditions often require the use of solvents like acetonitrile and temperatures ranging from room temperature to slightly elevated temperatures.

Industrial Production Methods

Industrial production of [3-(Trifluoromethyl)cyclohexyl]methanol may involve continuous flow processes to ensure efficient and scalable synthesis. These methods often utilize readily available organic precursors and fluorinating agents such as cesium fluoride to facilitate the rapid generation of trifluoromethyl anions .

Chemical Reactions Analysis

Types of Reactions

[3-(Trifluoromethyl)cyclohexyl]methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form cyclohexane derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of trifluoromethylcyclohexanone.

    Reduction: Formation of trifluoromethylcyclohexane.

    Substitution: Formation of substituted trifluoromethylcyclohexanemethanol derivatives.

Scientific Research Applications

[3-(Trifluoromethyl)cyclohexyl]methanol has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Trifluoromethylbenzene: Contains a trifluoromethyl group attached to a benzene ring.

    Trifluoromethylcyclopentane: Contains a trifluoromethyl group attached to a cyclopentane ring.

    Trifluoromethylmethane: Contains a trifluoromethyl group attached to a methane molecule.

Uniqueness

[3-(Trifluoromethyl)cyclohexyl]methanol is unique due to its combination of a cyclohexane ring and a methanol group, which imparts distinct chemical properties and reactivity compared to other trifluoromethyl-containing compounds. Its structure allows for versatile applications in various fields, making it a compound of significant interest in scientific research and industrial applications .

Properties

IUPAC Name

[3-(trifluoromethyl)cyclohexyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F3O/c9-8(10,11)7-3-1-2-6(4-7)5-12/h6-7,12H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADWFXAOWIYRGPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)C(F)(F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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